molecular formula C11H17N B2413517 2-(4-Methylpentyl)pyridine CAS No. 79562-38-2

2-(4-Methylpentyl)pyridine

Cat. No. B2413517
CAS RN: 79562-38-2
M. Wt: 163.264
InChI Key: YIPLEGJBMJPCPJ-UHFFFAOYSA-N
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Description

2-(4-Methylpentyl)pyridine is a chemical compound with the molecular formula C11H17N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Scientific Research Applications

Cognitive Enhancement and Anxiolytic Activity

  • A study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, demonstrated positive effects in models of cognitive enhancement and anxiolytic activity. This compound showed a reduced propensity to activate peripheral ganglionic type receptors, making it an attractive candidate for the treatment of cognitive disorders (Lin et al., 1997).

Metabotropic Glutamate Receptor Antagonist

  • A study on 2-Methyl-6-(phenylethynyl)pyridine, a potent mGlu5 receptor antagonist, addressed its limitations as a therapeutic agent, such as off-target activity and poor aqueous solubility. Compound 9, derived from this study, showed enhanced potency in an anxiety model, highlighting its potential therapeutic application (Cosford et al., 2003).

Chemical Reactions with Dichloromethane

  • Research on the reaction of dichloromethane with pyridine derivatives under ambient conditions revealed that dichloromethane reacts with pyridine to form methylenebispyridinium dichloride compounds. This understanding is crucial for applications where dichloromethane and pyridine derivatives are used together (Rudine et al., 2010).

Catalytic Methylation of Pyridines

  • A study explored the catalytic methylation of pyridines using temporary dearomatisation. This innovative method uses methanol and formaldehyde as key reagents, providing insights into aromatic and non-aromatic compound interactions, crucial for drug discovery and organic chemistry (Grozavu et al., 2020).

Plant Growth Research

  • Pyridine structures, including 4-pyridines, are used in physiological research as growth retardants. They offer insights into the regulation of terpenoid metabolism, cell division, and senescence, beneficial for agriculture and horticulture (Grossmann, 1990).

Optical and Magnetic Properties

  • The use of 2-(hydroxymethyl)pyridine in 4f metal chemistry led to the discovery of Ln(III)(9) clusters with unique optical and magnetic properties, such as photoluminescence and single-molecule magnetism behavior. This research has implications for materials science and nanotechnology (Alexandropoulos et al., 2011).

Coordination Chemistry

  • Derivatives of pyridine, such as 2,6-bis(pyrazolyl)pyridines, have been investigated for their complex chemistry, including applications in biological sensing and iron complexes exhibiting thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis of Novel Pyridine-Based Derivatives

  • A study on the Suzuki cross-coupling reaction synthesized novel pyridine derivatives, highlighting their potential as chiral dopants for liquid crystals and their biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

properties

IUPAC Name

2-(4-methylpentyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)6-5-8-11-7-3-4-9-12-11/h3-4,7,9-10H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPLEGJBMJPCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpentyl)pyridine

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